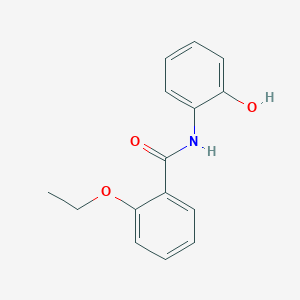

2-ethoxy-N-(2-hydroxyphenyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-ethoxy-N-(2-hydroxyphenyl)benzamide is a member of benzamides.

常见问题

Q. Basic: What are the optimal synthetic routes for 2-ethoxy-N-(2-hydroxyphenyl)benzamide, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves coupling 2-ethoxybenzoic acid derivatives with 2-aminophenol via amide bond formation. Key steps include:

- Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or EDCI/HOBt for carboxylate activation .

- Amidation : React the activated intermediate with 2-aminophenol under inert conditions (e.g., N₂ atmosphere) to prevent oxidation of the phenolic group.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. Advanced: How can reaction conditions be systematically optimized for scale-up synthesis?

Methodological Answer:

Employ a Design of Experiments (DoE) approach to evaluate variables:

- Temperature : Test 0–60°C to balance reaction rate and side-product formation.

- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) to optimize solubility and reaction efficiency.

- Catalyst loading : Screen 1–10 mol% of DMAP (4-dimethylaminopyridine) for amidation efficiency.

Use response surface methodology (RSM) to model interactions between variables. Validate scalability in a pilot reactor with controlled agitation and temperature gradients .

Q. Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 272.3 (calculated for C₁₅H₁₅NO₃) .

Q. Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

Address discrepancies via:

- Target-specific assays : Use in vitro enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with standardized protocols (IC₅₀ determination).

- Cell-based validation : Compare cytotoxicity (MTT assay) across multiple cell lines (e.g., HeLa, HEK293) to rule out cell-type-specific effects.

- Meta-analysis : Cross-reference data with structural analogs (e.g., substituent effects on benzamide bioactivity) to identify structure-activity relationships (SAR) .

Q. Advanced: What crystallographic strategies are recommended for resolving its 3D structure?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/methanol).

- Data collection : Use a Mo-Kα source (λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL (for small molecules) to refine positional and thermal parameters. Validate hydrogen bonding (e.g., O–H⋯O=C interactions) using Mercury software .

Q. Basic: What are the key physicochemical properties influencing its solubility and stability?

Methodological Answer:

- LogP : Calculate via HPLC retention time (C18 column) or software (e.g., ChemAxon). Expected LogP ~2.5 due to ethoxy and phenolic groups.

- pH-dependent solubility : Test solubility in buffers (pH 1–10). The phenolic –OH (pKa ~10) enhances solubility in alkaline conditions.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to prevent photooxidation .

Q. Advanced: How can computational modeling predict its interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases). Prepare the protein (PDB ID: 1ATP) by removing water and adding polar hydrogens.

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between benzamide carbonyl and Arg103) .

- QSAR : Develop models using descriptors (e.g., topological polar surface area, H-bond donors) to predict activity against related targets .

Q. Advanced: How to design SAR studies to improve its pharmacokinetic profile?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogens (e.g., –Cl at para position) or methyl groups to modulate lipophilicity.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce electron-withdrawing groups to reduce CYP450-mediated oxidation.

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Modify the ethoxy group to a PEG chain for enhanced solubility .

属性

CAS 编号 |

701254-40-2 |

|---|---|

分子式 |

C15H15NO3 |

分子量 |

257.28 g/mol |

IUPAC 名称 |

2-ethoxy-N-(2-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C15H15NO3/c1-2-19-14-10-6-3-7-11(14)15(18)16-12-8-4-5-9-13(12)17/h3-10,17H,2H2,1H3,(H,16,18) |

InChI 键 |

IRLUOHGSVLDVLW-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2O |

规范 SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。